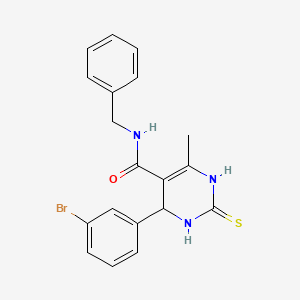
4-(2-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone
Übersicht
Beschreibung
4-(2-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone, also known as MDL-100,907, is a potent and selective antagonist of the dopamine D4 receptor. This compound has been extensively studied due to its potential therapeutic applications in the treatment of various neurological disorders, such as schizophrenia, Parkinson's disease, and addiction.
Wirkmechanismus
4-(2-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone acts as a competitive antagonist of the D4 receptor, blocking the binding of dopamine to this receptor and thereby reducing the activation of downstream signaling pathways. This mechanism of action is thought to underlie the therapeutic effects of this compound in various neurological disorders.
Biochemical and Physiological Effects:
4-(2-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to have a number of biochemical and physiological effects in both in vitro and in vivo models. For example, this compound has been shown to inhibit the release of dopamine and other neurotransmitters in the brain, and to reduce the activity of certain brain regions involved in reward processing and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(2-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone is its high selectivity and affinity for the D4 receptor, which makes it a valuable tool for studying the role of this receptor in various neurological disorders. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several possible future directions for research on 4-(2-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone. One area of interest is the development of new analogs of this compound with improved pharmacological properties, such as increased solubility or selectivity for specific dopamine receptor subtypes. Another area of interest is the investigation of the potential therapeutic applications of 4-(2-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone in the treatment of other neurological disorders, such as depression or anxiety. Finally, further research is needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of this compound, and to identify potential side effects or limitations of its use in clinical settings.
Wissenschaftliche Forschungsanwendungen
4-(2-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been extensively studied in both in vitro and in vivo models, and has shown promising results in the treatment of various neurological disorders. In particular, this compound has been shown to have a high affinity and selectivity for the D4 receptor, which is involved in the regulation of dopamine neurotransmission.
Eigenschaften
IUPAC Name |
4-(2-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-11-8-9-14-15(10-17(20)19-18(14)12(11)2)13-6-4-5-7-16(13)21-3/h4-9,15H,10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHSBOBPDQOYDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CC(=O)N2)C3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyphenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-phenyl-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4187042.png)
![N-(4-bromo-5-chloro-2-methylphenyl)-2-(3,5-dioxo-8-phenyl-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4187047.png)
![dimethyl 2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]terephthalate](/img/structure/B4187051.png)
![N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]-1-butanesulfonamide](/img/structure/B4187055.png)
![N-(4-acetylphenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanamide](/img/structure/B4187058.png)
![3-methyl-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B4187080.png)
![N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B4187082.png)
![2-phenyl-N-[2-(phenylthio)phenyl]butanamide](/img/structure/B4187085.png)
![9-(1-naphthyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4187104.png)
![N-1-adamantyl-N'-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B4187109.png)
![methyl {6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4187116.png)
![ethyl 4-amino-2-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B4187121.png)
![4-{[(5-butyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B4187122.png)